BenchChemオンラインストアへようこそ!

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

PI3Kδ inhibition kinase docking structure-based drug design

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 850731-70-3; molecular formula C₂₅H₂₆N₄O; MW 398.51 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a morpholine ring at position 7, a benzyl group at position 6, and methyl/phenyl substituents at positions 2, 5, and 3, respectively. This compound belongs to a privileged scaffold widely explored for kinase inhibition, particularly PI3Kδ and PIKfyve, where the 7-morpholine moiety engages the catalytic site.

Molecular Formula C25H26N4O
Molecular Weight 398.51
CAS No. 850731-70-3
Cat. No. B2401359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
CAS850731-70-3
Molecular FormulaC25H26N4O
Molecular Weight398.51
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCOCC4)C)C5=CC=CC=C5
InChIInChI=1S/C25H26N4O/c1-18-22(17-20-9-5-3-6-10-20)25(28-13-15-30-16-14-28)29-24(26-18)23(19(2)27-29)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3
InChIKeyCNGVYBOOKDTHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 850731-70-3) — Chemoinformatic Identity and Procurement Baseline


4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 850731-70-3; molecular formula C₂₅H₂₆N₄O; MW 398.51 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a morpholine ring at position 7, a benzyl group at position 6, and methyl/phenyl substituents at positions 2, 5, and 3, respectively [1]. This compound belongs to a privileged scaffold widely explored for kinase inhibition, particularly PI3Kδ and PIKfyve, where the 7-morpholine moiety engages the catalytic site [2]. The unique 6-benzyl substitution distinguishes it from commonly screened pyrazolo[1,5-a]pyrimidine analogs lacking this hydrophobic extension, potentially altering target selectivity and binding mode.

Why 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Cannot Be Replaced by Unsubstituted or 7-Oxo Analogs


Substitution at position 6 of the pyrazolo[1,5-a]pyrimidine core is a critical determinant of biological activity and selectivity. The 6-benzyl group in this compound provides steric bulk and hydrophobic contacts that are absent in widely available analogs such as 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS not assigned; BindingDB BDBM48546) [1]. Published docking studies on related scaffolds demonstrate that the 7-morpholine ring is essential for hydrogen bonding with the catalytic site of PI3Kδ (Val828), while the substituent at position 6 modulates the depth and angle of occupancy within the ATP-binding pocket [2]. Generically substituting the 6-benzyl-7-morpholine combination with a 7-oxo analog (e.g., CAS 331434-03-8) removes the morpholine-mediated hinge-binding interaction and replaces it with a tautomerizable hydroxyl group, fundamentally altering the pharmacophore. Consequently, procurement of this specific compound is warranted when the research objective requires preservation of the 6-benzyl-7-morpholine pharmacophore for structure–activity relationship (SAR) exploration or kinase selectivity profiling.

Quantitative Differentiation Evidence for 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Against Closest Analogs


7-Morpholine Hydrogen Bond with PI3Kδ Val828 — Structural Basis for Catalytic Site Engagement

Molecular docking of pyrazolo[1,5-a]pyrimidine derivatives into the PI3Kδ crystal structure (PDB: 2WXL) demonstrates that the morpholine ring at position 7 forms a conserved hydrogen bond with the main chain of Val828 in the catalytic site [1]. This interaction is structurally impossible for analogs bearing a 7-oxo (C=O) or 7-thiol group, which lack the morpholine oxygen acceptor. The 6-benzyl substituent in the target compound occupies a hydrophobic sub-pocket that is unoccupied in simpler 7-morpholino analogs (e.g., BDBM48546), potentially enhancing binding affinity and selectivity.

PI3Kδ inhibition kinase docking structure-based drug design

Weak Translation Inhibition by Non-Benzyl Analog Highlights the Functional Impact of 6-Substitution

The closest commercially available comparator lacking the 6-benzyl group, 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (BDBM48546), was tested in a dose-response assay for inhibition of eukaryotic translation initiation and displayed an IC₅₀ of 64,000 nM (64 µM) [1]. This weak activity suggests that the unsubstituted position 6 is insufficient for potent target engagement in this assay system. Although the target compound has not been directly tested in the same assay, the presence of the 6-benzyl group introduces additional hydrophobic contacts that are expected to improve binding compared to the des-benzyl analog. This hypothesis is supported by the observation that 6-benzyl-containing analogs in related chemotypes (e.g., thioether derivatives) achieve markedly lower IC₅₀ values in anticancer cell-based assays .

eukaryotic translation initiation eIF4G1 NIH MLSCN screening

Physicochemical Differentiation from 7-Oxo Analog: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity

The target compound (C₂₅H₂₆N₄O, MW 398.51) differs substantially from its 7-oxo analog 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (C₂₁H₁₉N₃O, MW 329.40) in key physicochemical parameters [1]. The morpholine substitution increases molecular weight by 69.1 Da, adds one additional hydrogen bond acceptor (morpholine oxygen; total HBA = 5 vs. 4 for the 7-oxo analog), and reduces hydrogen bond donors to 0 (vs. 1 donor in the 7-oxo analog due to the tautomeric hydroxyl). Predicted LogP is approximately 4.8 for the target compound compared to ~4.2 for the 7-oxo analog, reflecting increased lipophilicity from the morpholine ring [2]. These differences directly impact membrane permeability, solubility, and metabolic stability, making the compounds non-interchangeable in ADME optimization studies.

ADME prediction physicochemical profiling lead optimization

Class-Level PIKfyve Inhibition Benchmark: APY0201 as Structural Comparator

APY0201 (CAS 1232221-74-7), a pyrazolo[1,5-a]pyrimidine bearing a 7-morpholine group and a hydrazinylidene extension at position 5, is a potent PIKfyve inhibitor with an IC₅₀ of 5.2 nM in the PtdIns3P-to-PtdIns(3,5)P₂ conversion assay [1]. The target compound shares the same core scaffold, 7-morpholine substituent, and 3-phenyl group, but differs at positions 2, 5, and 6 (methyl/methyl/benzyl vs. pyridin-4-yl/hydrazone/H). This structural homology suggests that the target compound may also engage PIKfyve or related lipid kinases. Screening this compound alongside APY0201 would allow systematic SAR analysis of the 6-benzyl and 2,5-dimethyl modifications on PIKfyve potency and selectivity.

PIKfyve inhibition IL-12/IL-23 anti-inflammatory

Procurement-Relevant Application Scenarios for 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 850731-70-3)


PI3Kδ Inhibitor SAR Exploration Requiring 7-Morpholine Catalytic Site Engagement

Researchers pursuing selective PI3Kδ inhibitors need the 7-morpholine group for hydrogen bonding with Val828 in the catalytic site, as established by molecular docking of related pyrazolo[1,5-a]pyrimidines [1]. The 6-benzyl substituent provides an additional hydrophobic anchor for probing selectivity over other class I PI3K isoforms. This compound is appropriate for medicinal chemistry campaigns aiming to optimize PI3Kδ affinity while maintaining the proven morpholine-mediated binding mode.

Lipid Kinase Profiling (PIKfyve) Using the Pyrazolo[1,5-a]pyrimidine-7-morpholine Scaffold

The structurally related compound APY0201 achieves an IC₅₀ of 5.2 nM against PIKfyve [2]. The target compound offers a distinct substitution pattern (6-benzyl, 2,5-dimethyl) compared to APY0201, making it a valuable tool for comparative PIKfyve SAR studies to assess how modifications at positions 2, 5, and 6 influence potency and isoform selectivity.

Eukaryotic Translation Initiation Inhibition Studies Comparing 6-Benzyl vs. Des-Benzyl Analogs

The des-benzyl analog 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine shows weak inhibition of eukaryotic translation initiation (IC₅₀ 64 µM) [3]. Procuring the 6-benzyl compound enables a direct comparative study to determine whether the hydrophobic benzyl group improves target engagement in this or related translation inhibition assays.

Anticancer Screening Libraries Requiring 6-Benzyl-Pyrazolo[1,5-a]pyrimidine Diversity

While direct anticancer data for this compound are not yet published, structurally related 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine analogs have shown activity against MDA-MB-231 breast cancer cells (e.g., the 7-oxo analog with IC₅₀ 27.6 µM) . Including this compound in screening libraries introduces the 7-morpholine variant of the 6-benzyl scaffold, expanding chemical diversity and enabling structure–cytotoxicity relationship mapping.

Quote Request

Request a Quote for 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.